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Compound of Interest

Compound Name: SIRT2-IN-11

cat. No.: B11599657

For Immediate Release

This technical guide provides an in-depth overview of SIRT2-IN-11, a selective inhibitor of
Sirtuin 2 (SIRT2), for researchers, scientists, and drug development professionals. SIRT2-IN-
11, also known as AEM1, has demonstrated potential in cancer research, particularly in p53-
related cancers, by inducing apoptosis and modulating gene expression.

Chemical Structure and Properties

SIRT2-IN-11 is a small molecule inhibitor with a selective action against SIRT2, an NAD+-
dependent protein deacetylase. The chemical and physical properties of SIRT2-IN-11 are
summarized below.

Property Value

Synonyms AEM1

Molecular Formula C17H14N204S

Molecular Weight 342.37 g/mol

Appearance A crystalline solid

Solubility Soluble in DMSO

Storage Conditions Store at -20°C for long-term stability.

Mechanism of Action and Biological Activity
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SIRT2-IN-11 functions as a selective inhibitor of SIRT2. Sirtuins are a class of enzymes
involved in various cellular processes, including the deacetylation of proteins, which can impact
cell cycle, metabolism, and apoptosis.[1] SIRT2 is predominantly found in the cytoplasm and
has a variety of substrates, including a-tubulin and the tumor suppressor protein p53.[2]

In the context of cancer, the inhibition of SIRT2 by SIRT2-IN-11 has been shown to have pro-
apoptotic effects, particularly in cells with functional p53.[3] The key biological activities of
SIRT2-IN-11 are summarized in the table below.

ICso0 /
Biological Activity . Cell Lines Reference
Concentration

SIRT2 Inhibition (in

_ 18.5 uM N/A [3]
vitro)
SIRT1 Inhibition (in

] 118.4 uM N/A [3]
Vitro)
Induction of Apoptosis 20 uM (8 hours) Lung cancer cells [4]
Increased p53
Acetylation and Target 20 pM (6 hours) Lung cancer cells [4]

Gene Expression

SIRT2-IN-11 treatment leads to an increase in the acetylation of p53.[4] Acetylation is a key
post-translational modification that can enhance the stability and transcriptional activity of p53.
This increased activity of p53, in turn, upregulates the expression of its target genes that are
involved in apoptosis, such as CDKN1A, PUMA, and NOXA.[3][4]

Signaling Pathway

The mechanism of action of SIRT2-IN-11 involves the modulation of the p53 signaling pathway.
By inhibiting SIRTZ2, the inhibitor prevents the deacetylation of p53, leading to its activation and
subsequent induction of apoptosis.

Deacetylates Acetylation _ (WXEEELRVGER)  Activates Transcription

(Active)

Apoptosis-related genes
(CDKN1A, PUMA, NOXA)

SIRT2-IN-11

Apoptosis
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SIRT2-IN-11 signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SIRT2-IN-11,
based on published research.[3]

In Vitro SIRT2 Deacetylation Assay

This assay measures the inhibitory effect of SIRT2-IN-11 on the deacetylase activity of SIRT2
in a controlled in vitro setting.

Materials:

Recombinant human SIRT2 enzyme

e SIRT2-IN-11 (dissolved in DMSO)

o Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

e NAD+

o Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgClz2)
o Developer solution (containing a protease to release the fluorophore)

e 96-well black microplate

e Fluorometer

Procedure:

e Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic peptide
substrate.

o Add SIRT2-IN-11 at various concentrations to the wells of the microplate. Include a DMSO
control.
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e Add the recombinant SIRT2 enzyme to all wells except for the no-enzyme control.
e Incubate the plate at 37°C for a specified time (e.g., 1 hour).
» Stop the reaction by adding the developer solution.

 Incubate at 37°C for an additional 15-30 minutes to allow for the development of the
fluorescent signal.

o Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and
emission at 460 nm).

o Calculate the percentage of inhibition for each concentration of SIRT2-IN-11 relative to the
DMSO control and determine the ICso value.

Cell Viability and Apoptosis Assay

This protocol assesses the effect of SIRT2-IN-11 on the viability and induction of apoptosis in
cancer cell lines.

Materials:

e Cancer cell line (e.g., A549 non-small cell lung cancer cells)

o Complete cell culture medium

e SIRT2-IN-11 (dissolved in DMSO)

o Etoposide (as a positive control for apoptosis induction)

o MTT or WST-1 reagent for cell viability

e Annexin V-FITC and Propidium lodide (PI) for apoptosis detection
e Flow cytometer

Procedure for Cell Viability:

o Seed cells in a 96-well plate and allow them to adhere overnight.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b11599657?utm_src=pdf-body
https://www.benchchem.com/product/b11599657?utm_src=pdf-body
https://www.benchchem.com/product/b11599657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11599657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Treat the cells with various concentrations of SIRT2-IN-11 for the desired time period (e.g.,
24, 48, 72 hours).

e Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's
instructions.

» Measure the absorbance at the appropriate wavelength using a microplate reader.
o Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Procedure for Apoptosis Assay:

Seed cells in a 6-well plate and treat with SIRT2-IN-11 and/or etoposide.
» After the treatment period, harvest the cells by trypsinization.

e Wash the cells with cold PBS.

o Resuspend the cells in Annexin V binding buffer.

e Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at
room temperature.

o Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V
positive).

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis

This method is used to quantify the changes in the expression of p53 target genes following
treatment with SIRT2-IN-11.

Materials:
e Cancer cell line

e SIRT2-IN-11
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* RNA extraction kit

o cDNA synthesis kit

e (PCR master mix (e.g., SYBR Green)

o Primers for target genes (CDKN1A, PUMA, NOXA) and a reference gene (e.g., GAPDH)
» Real-time PCR instrument

Procedure:

o Treat cells with SIRT2-IN-11 or DMSO for the specified time (e.g., 6 hours).

o Extract total RNA from the cells using a commercial RNA extraction Kkit.

e Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

o Perform gRT-PCR using the synthesized cDNA, gene-specific primers, and a gPCR master

mix.

e The thermal cycling conditions typically include an initial denaturation step, followed by 40
cycles of denaturation, annealing, and extension.

o Analyze the amplification data and calculate the relative gene expression changes using the
AACt method, normalizing to the reference gene and comparing to the DMSO-treated
control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of
SIRT2-IN-11.
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Experimental workflow for SIRT2-IN-11 evaluation.

Conclusion

SIRT2-IN-11 is a valuable tool for researchers investigating the role of SIRT2 in cellular
processes, particularly in the context of cancer biology. Its ability to selectively inhibit SIRT2
and induce p53-dependent apoptosis makes it a promising candidate for further investigation in
the development of novel anti-cancer therapies. The experimental protocols and data
presented in this guide provide a solid foundation for scientists to incorporate SIRT2-IN-11 into
their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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